1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and an azetidine ring linked via an ether bond at position 5. The azetidine moiety is further functionalized with a furan-3-carbonyl group. This structure combines electron-rich aromatic systems (furan, triazolo-pyrimidine) with a strained azetidine ring, which may influence its physicochemical properties and biological interactions.
Synthesis pathways for analogous compounds (e.g., 7-alkoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines) involve alkylation of hydroxyl-substituted triazolo-pyrimidines using alkyl halides in DMF with NaOH/KI catalysis . The furan-3-carbonyl group likely introduces steric and electronic effects distinct from simpler alkyl or aryl substituents.
Properties
IUPAC Name |
furan-3-yl-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-4-12(19-14(17-9)15-8-16-19)22-11-5-18(6-11)13(20)10-2-3-21-7-10/h2-4,7-8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBXWFOVIIJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a novel compound with a complex structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C14H13N5O3, with a molecular weight of approximately 299.28 g/mol. It features a furan ring, a triazole-pyrimidine moiety, and an azetidine structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O3 |
| Molecular Weight | 299.28 g/mol |
| CAS Number | 2097904-31-7 |
| SMILES | Cc1cc(OC2CN(C2)C(=O)c2cocc2)n2c(n1)ncn2 |
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the triazole and pyrimidine moieties have shown promising anticancer activity.
A study evaluating the cytotoxicity of triazolo-pyrimidine derivatives demonstrated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
This indicates that the presence of specific functional groups can enhance the cytotoxicity of these compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds with similar structures have been shown to interact with various molecular targets and pathways:
- Kinase Inhibition : Some derivatives act as inhibitors of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies have shown that certain compounds can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of new compounds. The presence of electron-withdrawing groups or specific substitutions on the triazole or pyrimidine rings has been linked to increased anticancer activity. For instance:
- Fluorine Substitution : Enhances cytotoxicity compared to other halogens.
- Hydroxyl Groups : May improve solubility and bioavailability.
Case Studies
Several case studies have focused on related triazolo-pyrimidine derivatives:
- Study by Alam et al. (2011) : Investigated a series of thiadiazole derivatives showing significant cytotoxicity against multiple cancer cell lines.
- Research by Hosseinzadeh Leila et al. (2013) : Evaluated trifluoromethyl-substituted derivatives for their anticancer properties against prostate and breast cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the triazolo-pyrimidine family, which is structurally related to pyrazolo-pyrimidines and thiadiazolo-pyrimidines. Below is a comparative analysis with key analogues:
Key Differences and Implications
Core Heterocycle: The triazolo[1,5-a]pyrimidine core (as in the target compound) has three nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrazolo[1,5-a]pyrimidines (two nitrogens) or sulfur-containing thiadiazolo-pyrimidines .
Substituent Effects: The furan-3-carbonyl group in the target compound introduces a planar, electron-deficient carbonyl group, which may interact with enzymatic active sites via dipole-dipole interactions. In contrast, the furan-2-yl group in the pyrazolo-pyrimidine analogue () has a different orientation, altering binding site compatibility . The hydrochloride salt in the analogous triazolo-pyrimidine () improves aqueous solubility but may reduce bioavailability in non-polar environments .
Synthetic Accessibility :
- Alkylation of hydroxyl-triazolo-pyrimidines (as in ) is a common route for 7-substituted derivatives. However, introducing the furan-3-carbonyl group requires additional acylation steps, increasing synthetic complexity .
Pyrazolo-pyrimidines with trifluoromethyl groups () are often optimized for metabolic stability .
Table 2: Physicochemical Properties (Theoretical)
Research Findings and Methodological Considerations
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) are critical for comparing triazolo-pyrimidines with analogues.
- Analytical Techniques : Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds (), could be adapted to study the self-assembly or critical micelle concentration (CMC) of amphiphilic derivatives .
Preparation Methods
Reduction of Nitroazetidines
Hydrogenation of 3-nitroazetidine derivatives over palladium catalysts yields azetidin-3-ol. For example, catalytic hydrogenation (H₂, Pd/C) of 3-nitroazetidine-1-carboxylates at 50 psi produces azetidin-3-ol in ~75% yield.
Ring-Closing Metathesis
Transition-metal-catalyzed metathesis of allylamine derivatives forms the azetidine ring. For instance, Grubbs’ catalyst-mediated cyclization of N-Boc-3-hydroxyazetidine precursors provides protected azetidin-3-ol, which is deprotected using trifluoroacetic acid (TFA).
Functionalization of Azetidine: Acylation at N-1
The acylation of azetidine’s secondary amine with furan-3-carbonyl chloride proceeds under Schotten-Baumann conditions:
Synthesis of Furan-3-Carbonyl Chloride
Furan-3-carboxylic acid (prepared via Friedel-Crafts acylation of furan) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to yield furan-3-carbonyl chloride. The reaction is quantitative, as confirmed by IR spectroscopy (C=O stretch at 1,760 cm⁻¹).
Acylation Reaction
Azetidin-3-ol (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Furan-3-carbonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred for 12 hours, yielding 1-(furan-3-carbonyl)azetidin-3-ol (82% yield). The product is characterized by ¹H-NMR (δ 7.45 ppm, furan H-2 and H-5) and LC-MS ([M+H]⁺ = 182.1).
Synthesis of 7-Chloro-5-Methyl-Triazolo[1,5-a]Pyrimidine
The triazolopyrimidine core is synthesized via cyclocondensation, adapted from anti-tumor agent preparations:
Cyclocondensation of 5-Methyl-1H-1,2,4-Triazol-3-Amine
A mixture of 5-methyl-1H-1,2,4-triazol-3-amine (1.0 equiv) and ethyl 3-chloro-3-oxopropanoate (1.1 equiv) in acetic acid is refluxed for 6 hours. The intermediate undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 120°C, yielding 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (68% yield). MS analysis confirms [M+H]⁺ = 199.0.
Etherification: Coupling Azetidine and Triazolopyrimidine
The critical ether bond is formed via nucleophilic aromatic substitution (SNAr):
Reaction Conditions
1-(Furan-3-carbonyl)azetidin-3-ol (1.0 equiv) and 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (1.2 equiv) are dissolved in dry dimethylformamide (DMF). Sodium hydride (NaH, 2.0 equiv) is added at 0°C, and the mixture is heated to 80°C for 8 hours. The reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Product Isolation
The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to afford 1-(furan-3-carbonyl)-3-({5-methyl-triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine as a white solid (65% yield). High-resolution MS confirms [M+H]⁺ = 370.12 (calc. 370.12).
Spectroscopic Characterization
¹H-NMR (400 MHz, CDCl₃):
- δ 8.45 (s, 1H, triazolo H-2)
- δ 7.85 (d, J = 1.6 Hz, 1H, furan H-5)
- δ 7.50 (m, 1H, furan H-4)
- δ 6.60 (d, J = 3.2 Hz, 1H, furan H-2)
- δ 5.30 (m, 1H, azetidine H-3)
- δ 4.20–3.80 (m, 4H, azetidine H-2 and H-4)
- δ 2.55 (s, 3H, CH₃)
IR (KBr):
- 1,710 cm⁻¹ (C=O stretch)
- 1,240 cm⁻¹ (C-O-C ether)
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Steric Hindrance: The azetidine’s small ring size complicates acylation; using excess acyl chloride and prolonged reaction times improves yields.
- Moisture Sensitivity: NaH-mediated etherification requires anhydrous conditions to prevent hydrolysis of the triazolopyrimidine chloride.
- Regioselectivity: The 7-position of the triazolopyrimidine is uniquely reactive toward SNAr due to electron-withdrawing effects from adjacent nitrogens.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?
- Methodological Answer : Synthesis optimization requires selecting appropriate precursors (e.g., ethyl cyanoacetate for triazole ring formation) and reaction conditions. For example, solvent choice (acetic acid or DMF) and heating duration (10–12 minutes at 80–100°C) influence yield and purity. Metal-free protocols (e.g., using acetic anhydride for cyclization) reduce contamination risks .
- Key Parameters :
| Parameter | Example Conditions | Impact |
|---|---|---|
| Solvent | Acetic acid/DMF | Affects reaction rate and by-product formation |
| Temperature | 80–100°C | Higher temps accelerate cyclization but may degrade sensitive groups |
| Catalyst | None (metal-free) | Reduces purification complexity |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and furan carbonyl signals (δ 7.2–8.0 ppm). Compare with triazolopyrimidine analogs (e.g., 6-acetyl-7-(4-chlorophenyl) derivatives) for ring fusion validation .
- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹). Absence of undesired peaks (e.g., -OH from incomplete acylation) ensures purity .
Q. What stability challenges arise during storage or reaction conditions?
- Methodological Answer : Kinetic studies under varying pH, temperature, and light exposure are critical. For instance, triazolopyrimidine cores degrade under prolonged acidic conditions (pH < 3), necessitating neutral buffers for storage . Monitor via HPLC for degradation products (e.g., hydrolyzed furan rings) .
Q. How to design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., antiviral/anti-inflammatory triazolopyrimidines). Use in vitro models (enzyme inhibition for kinases or viral proteases) and compare with 7-aryl derivatives showing IC₅₀ values < 10 µM .
Advanced Research Questions
Q. What computational strategies predict reactivity or biological target interactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for reaction pathways) and molecular docking (e.g., targeting COX-2 or viral polymerases) guide experimental design. ICReDD’s reaction path search methods reduce trial-and-error in optimizing synthetic routes .
- Case Study : Docking simulations of the triazolopyrimidine core with SARS-CoV-2 Mpro showed binding energy ≤ -8.5 kcal/mol, suggesting antiviral potential .
Q. How to address contradictory bioactivity data across studies?
- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., assay pH, cell line variability). For example, factorial designs resolve discrepancies in IC₅₀ values caused by differing buffer systems .
Q. What structural modifications enhance selectivity or reduce off-target effects?
- Methodological Answer :
- SAR Insights : Replace the 5-methyl group with trifluoromethyl (CF₃) to improve metabolic stability (see 5-methyl-N-[4-methyl-3-CF₃-phenyl] analogs ).
- Table : Selectivity Modifications
| Modification | Impact | Reference |
|---|---|---|
| CF₃ at C5 | ↑ Metabolic stability | |
| Furan → Thiophene | Alters π-π stacking |
Q. How to validate in vivo efficacy without interference from pharmacokinetic limitations?
- Methodological Answer : Use microdosing studies with radiolabeled compound (e.g., ¹⁴C at the azetidine ring) to track bioavailability. Pair with LC-MS/MS for metabolite profiling in plasma .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
